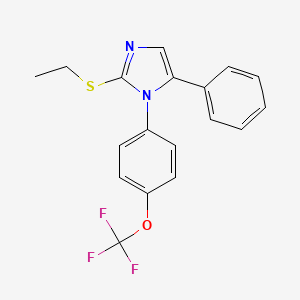

2-(ethylthio)-5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole

Description

Properties

IUPAC Name |

2-ethylsulfanyl-5-phenyl-1-[4-(trifluoromethoxy)phenyl]imidazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15F3N2OS/c1-2-25-17-22-12-16(13-6-4-3-5-7-13)23(17)14-8-10-15(11-9-14)24-18(19,20)21/h3-12H,2H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HMMZFXMKXBSDDB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSC1=NC=C(N1C2=CC=C(C=C2)OC(F)(F)F)C3=CC=CC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15F3N2OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

364.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(ethylthio)-5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole typically involves multi-step organic reactionsThe trifluoromethoxy group is often introduced via a nucleophilic substitution reaction using a suitable trifluoromethoxy precursor .

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. The scalability of the synthesis process is crucial for industrial applications, and continuous flow reactors may be employed to achieve this .

Chemical Reactions Analysis

Types of Reactions

2-(ethylthio)-5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole can undergo various chemical reactions, including:

Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

Reduction: The compound can be reduced under specific conditions to modify the imidazole ring or other functional groups.

Substitution: The phenyl and trifluoromethoxy groups can participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the ethylthio group can yield sulfoxides or sulfones, while substitution reactions can introduce new functional groups onto the phenyl or trifluoromethoxy moieties .

Scientific Research Applications

Antimicrobial Activity

Research indicates that imidazole derivatives, including 2-(ethylthio)-5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole, exhibit significant antimicrobial properties. Preliminary studies suggest that this compound may be effective against pathogens such as Staphylococcus aureus and Escherichia coli. The presence of the trifluoromethoxy group enhances the lipophilicity of the compound, potentially improving its bioavailability and efficacy.

Anticancer Potential

Imidazole derivatives are also being evaluated for anticancer activities. The structural similarity of this compound to histidine allows it to interact with biological targets effectively, which may lead to the inhibition of cancer cell proliferation .

Case Study: Interaction with Biological Targets

A study explored the binding affinity of various imidazole derivatives with enzymes and receptors. The results indicated that compounds similar to this compound demonstrated strong interactions through hydrogen bonding and π-stacking, suggesting a mechanism for their biological activity.

Electrochromic Materials

In material science, this compound has been studied for its electrochromic properties. Recent research synthesized polydithienylpyrroles incorporating the trifluoromethoxy group, revealing significant optical contrasts in electrochromic devices.

| Electrode Type | Optical Contrast (%) | Wavelength (nm) |

|---|---|---|

| PTTPP | 24.5 | 1050 |

| P(TTPP-co-DTC) | 49.0 | 916 |

| P(TTPP-co-DTP) | 53.8 | 1302 |

Mechanism of Action

The mechanism by which 2-(ethylthio)-5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole exerts its effects involves interactions with molecular targets such as enzymes or receptors. The ethylthio and trifluoromethoxy groups can enhance the compound’s binding affinity and specificity for these targets. The imidazole ring may participate in hydrogen bonding or π-π interactions, contributing to the compound’s overall activity .

Comparison with Similar Compounds

Table 1: Substituent Variations and Key Properties

| Compound Name (CAS/Example) | Position 1 Substituent | Position 2 Substituent | Position 5 Substituent | Molecular Weight (g/mol) | Key Properties/Applications | Evidence ID |

|---|---|---|---|---|---|---|

| Target Compound | 4-(Trifluoromethoxy)phenyl | Ethylthio | Phenyl | ~380–400 | High lipophilicity, metabolic stability | [5, 10] |

| 2-(Benzylsulfanyl)-5-(4-bromophenyl)-... (1226436-82-3) | 4-(Trifluoromethoxy)phenyl | Benzylsulfanyl | 4-Bromophenyl | 497.3 | Enhanced halogen bonding; potential anticancer activity | [11] |

| 5-(4-Bromophenyl)-1-[4-(difluoromethoxy)phenyl]-... (1105189-96-5) | 4-(Difluoromethoxy)phenyl | Thiol (-SH) | 4-Bromophenyl | 405.2 | Higher polarity; redox-sensitive | [16] |

| 4-Chloro-1-(4-(trifluoromethoxy)phenyl)-5-(2,3,6-trifluorophenyl)-... | 4-(Trifluoromethoxy)phenyl | Chloro | 2,3,6-Trifluorophenyl | 358.97 | Electron-deficient core; improved target binding | [5, 9] |

| Ethyl 5-methyl-2-[4-(trifluoromethoxy)phenyl]-... (1197579-69-3) | 4-(Trifluoromethoxy)phenyl | Ethyl carboxylate | Methyl | 300.2 | Ester hydrolysis susceptibility | [15] |

Key Observations:

Position 1 Modifications :

- Replacement of trifluoromethoxy with difluoromethoxy () reduces electron-withdrawing effects but improves solubility.

- The trifluoromethoxy group is consistently retained in analogs targeting metabolic stability (e.g., ).

Position 2 Substituents: Ethylthio vs. Thiol (-SH) derivatives () are prone to oxidation but may form disulfide bonds in biological systems.

Position 5 Substituents :

- Phenyl vs. halogenated phenyl (e.g., 4-bromo in ): Halogens enhance halogen bonding but may increase molecular weight and toxicity.

Physicochemical and Pharmacokinetic Properties

Biological Activity

2-(ethylthio)-5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and antimicrobial therapy. This article reviews the biological activity of this compound, focusing on its synthesis, structure-activity relationships (SAR), and pharmacological effects based on diverse research findings.

Synthesis and Structure

The compound is synthesized through a multi-step process involving the introduction of ethylthio and trifluoromethoxy groups onto a phenyl-imidazole scaffold. The molecular formula is with a molecular weight of 364.4 g/mol .

Biological Activity Overview

The biological activities of this compound span several areas:

1. Anticancer Activity

Research has indicated that imidazole derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, studies have shown that related compounds can induce apoptosis in cancer cells by modulating key apoptotic proteins such as Bax and Bcl-2 .

Table 1: Antiproliferative Activity of Related Imidazole Compounds

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 4f | HeLa | 3.24 | Induces apoptosis via Bax/Bcl-2 modulation |

| 4a | A549 | 18.53 | Inhibits cell growth |

| 4c | SGC-7901 | Not specified | Enhances apoptosis rates compared to controls |

In a comparative study, compound 4f demonstrated superior potency against HeLa cells, with an IC50 value significantly lower than traditional chemotherapeutics like 5-Fluorouracil (5-FU) .

2. Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Imidazole derivatives have shown effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism typically involves disruption of bacterial cell membranes or inhibition of vital enzymatic activities .

Table 2: Antimicrobial Activity Against Common Bacteria

| Compound | Bacteria | Activity |

|---|---|---|

| 2-(ethylthio)-5-phenyl... | S. aureus | Moderate |

| E. coli | Moderate | |

| B. subtilis | Low |

Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications in the phenyl and imidazole rings significantly affect biological activity. For example, the presence of electron-withdrawing groups such as trifluoromethoxy enhances the compound's potency against cancer cells while maintaining selectivity towards tumor cells over normal cells .

Case Studies

Several case studies highlight the efficacy of imidazole derivatives in clinical and preclinical settings:

- Case Study 1 : A study involving the administration of imidazole derivatives showed a marked decrease in tumor volume in mouse models, suggesting potential for further development into therapeutic agents .

- Case Study 2 : Another investigation focused on the apoptotic effects of these compounds on human cancer cell lines, indicating that they could serve as lead compounds for new anticancer therapies .

Q & A

Basic Questions

Q. What synthetic methodologies are commonly employed to prepare 2-(ethylthio)-5-phenyl-1-(4-(trifluoromethoxy)phenyl)-1H-imidazole?

- Methodology : The synthesis typically involves multi-step reactions, starting with condensation of substituted benzaldehydes with ammonium acetate to form the imidazole core. Thioether introduction (e.g., ethylthio group) is achieved via nucleophilic substitution using ethanethiol in polar aprotic solvents (e.g., DMF) under reflux. Catalysts like iodine or palladium complexes may enhance yields. Purification is performed via column chromatography or recrystallization. Validation includes melting point analysis, IR (C-S stretch ~650 cm⁻¹), and NMR (aromatic protons and trifluoromethoxy group signals) .

Q. How is the structural integrity of the compound confirmed post-synthesis?

- Methodology : A combination of spectroscopic and analytical techniques is used:

- 1H/13C NMR : Assign peaks to aromatic protons (δ 6.8–8.2 ppm) and ethylthio group (δ 1.3–1.5 ppm for CH3, δ 2.8–3.1 ppm for SCH2).

- Elemental Analysis : Compare experimental C, H, N, S percentages with calculated values (discrepancies <0.3% indicate purity).

- Mass Spectrometry : Confirm molecular ion [M+H]+ and fragmentation patterns .

Q. What are common impurities encountered during synthesis, and how are they mitigated?

- Impurities : Unreacted intermediates (e.g., unsubstituted imidazole) or by-products from incomplete thioether formation.

- Mitigation : Optimize reaction time/temperature, use excess ethanethiol, and employ gradient elution in column chromatography. TLC monitoring (hexane:ethyl acetate) ensures reaction completion .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in this compound?

- Methodology : Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement ( ) is critical. Key steps:

Grow crystals via slow evaporation (solvent: DCM/hexane).

Collect data at low temperature (e.g., 173 K) to minimize thermal motion.

Refine using SHELX software to resolve disorder (e.g., trifluoromethoxy group orientation). Metrics: R-factor <0.05, data-to-parameter ratio >15 .

Q. How can molecular docking predict the compound’s interaction with biological targets like TRPV1?

- Methodology :

Prepare the compound’s 3D structure (optimized via DFT).

Dock into TRPV1’s active site (PDB: 5IRX) using AutoDock Vina.

Analyze binding poses: Hydrophobic interactions with phenyl rings, hydrogen bonds with imidazole nitrogen. Compare docking scores (e.g., ΔG = −9.2 kcal/mol) to known antagonists (e.g., mavatrep in ). Validate via Ca²⁺ influx assays (IC50 ~4.6 nM) .

Q. What strategies optimize reaction yields for analogs with varying substituents?

- Methodology :

- Solvent Screening : DMF or ethanol for solubility vs. THF for steric hindrance.

- Catalyst Optimization : Pd(OAc)₂ for Suzuki couplings ( ).

- Microwave-Assisted Synthesis : Reduce reaction time (e.g., 30 min at 120°C). Monitor via HPLC (purity >98%) .

Q. How to address discrepancies between computational and experimental spectroscopic data?

- Methodology :

Re-optimize DFT calculations (B3LYP/6-311+G(d,p)) for NMR chemical shifts.

Cross-validate with 2D NMR (COSY, HSQC) to resolve overlapping signals.

Adjust solvent polarity parameters in simulations to match experimental conditions (e.g., CDCl3 vs. DMSO-d6) .

Q. What in vitro assays evaluate the compound’s activity against TRPV1 receptors?

- Methodology :

Capsaicin-Induced Ca²⁺ Influx : Use HEK293 cells expressing human TRPV1. Measure fluorescence (Fura-2 AM dye).

IC50 Determination : Dose-response curves (0.1–100 nM) fitted to a sigmoidal model.

Specificity Testing : Cross-check against related ion channels (e.g., TRPA1) to rule off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.